molecular formula C11H12IN B14755224 Iodoethane; quinoline

Iodoethane; quinoline

Cat. No.: B14755224
M. Wt: 285.12 g/mol
InChI Key: QOVFCTDSGUMKJZ-UHFFFAOYSA-N
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Description

Iodoethane: is an organoiodine compound with the chemical formula C₂H₅I. It is a colorless liquid that is used as an ethylating agent in organic synthesis. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is a colorless hygroscopic liquid with a strong odor and is used as a precursor to various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From Ethanol and Iodine: Iodoethane can be synthesized by reacting ethanol with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C₂H₅OH} + \text{I₂} + \text{P} \rightarrow \text{C₂H₅I} + \text{H₃PO₄} ] The reaction is typically carried out under reflux conditions.

  • From Ethane and Iodine: Another method involves the direct iodination of ethane using iodine and a catalyst such as aluminum chloride.

Synthetic Routes and Reaction Conditions:

  • Skraup Synthesis: This is the most common method for synthesizing quinoline. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. [ \text{C₆H₅NH₂} + \text{C₃H₈O₃} + \text{H₂SO₄} + \text{C₆H₅NO₂} \rightarrow \text{C₉H₇N} + \text{H₂O} + \text{by-products} ]

  • Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods:

    Iodoethane: Industrial production of iodoethane typically involves the reaction of ethylene with hydrogen iodide.

    Quinoline: Industrial production of quinoline often uses the Skraup synthesis due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution: Iodoethane undergoes nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.

      Example: Reaction with sodium hydroxide to form ethanol. [ \text{C₂H₅I} + \text{NaOH} \rightarrow \text{C₂H₅OH} + \text{NaI} ]

  • Elimination Reactions: Iodoethane can undergo elimination reactions to form ethene.

      Example: Reaction with potassium hydroxide in ethanol. [ \text{C₂H₅I} + \text{KOH} \rightarrow \text{C₂H₄} + \text{KI} + \text{H₂O} ]

Types of Reactions:

  • Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, particularly at the 5- and 8-positions.

      Example: Nitration to form 5-nitroquinoline. [ \text{C₉H₇N} + \text{HNO₃} \rightarrow \text{C₉H₆(NO₂)N} + \text{H₂O} ]

  • Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using hydrogen in the presence of a catalyst.

      Example: Catalytic hydrogenation. [ \text{C₉H₇N} + \text{H₂} \rightarrow \text{C₉H₁₁N} ]

Scientific Research Applications

Iodoethane

    Chemistry: Used as an ethylating agent in organic synthesis.

    Biology: Employed in the synthesis of various biologically active compounds.

    Medicine: Utilized in the preparation of pharmaceuticals.

Quinoline

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Serves as a scaffold for the development of biologically active compounds.

    Medicine: Quinoline derivatives are used as antimalarial, antibacterial, and anticancer agents.

    Industry: Employed in the production of dyes, resins, and agrochemicals.

Mechanism of Action

Iodoethane

    Mechanism: Acts as an alkylating agent by transferring an ethyl group to nucleophiles.

    Molecular Targets: Nucleophilic sites in organic molecules.

Quinoline

    Mechanism: Quinoline and its derivatives exert their effects through various mechanisms, including inhibition of enzymes and interference with DNA synthesis.

    Molecular Targets: Enzymes such as topoisomerases and DNA gyrase.

Comparison with Similar Compounds

Iodoethane

    Similar Compounds: Bromoethane, Chloroethane.

    Comparison: Iodoethane is more reactive than bromoethane and chloroethane due to the weaker carbon-iodine bond.

Quinoline

    Similar Compounds: Isoquinoline, Quinoxaline.

    Comparison: Quinoline is unique due to its broad range of biological activities and its use as a precursor to various pharmaceuticals.

Properties

Molecular Formula

C11H12IN

Molecular Weight

285.12 g/mol

IUPAC Name

iodoethane;quinoline

InChI

InChI=1S/C9H7N.C2H5I/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-3/h1-7H;2H2,1H3

InChI Key

QOVFCTDSGUMKJZ-UHFFFAOYSA-N

Canonical SMILES

CCI.C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

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